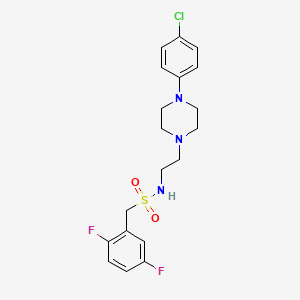
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22ClF2N3O2S and its molecular weight is 429.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and chemical properties of related compounds demonstrate innovative approaches in creating ligands for sigma receptors and developing synthetic methodologies for antifungal agents and other pharmacologically active molecules. For instance, a study on the radiochemical synthesis of a selective sigma receptor ligand highlights the precision in crafting compounds with potential diagnostic applications (Kiesewetter & Costa, 1993). Another research effort describes practical processes for large-scale production of α-styryl carbinol derivatives, showcasing the adaptability of synthetic chemistry in drug development (PestiJaan et al., 1998).
Structural Analysis and Reactivity
- Studies on the structural analysis and reactivity of methanesulfonamide derivatives reveal intricate details about their molecular conformation and potential reactivity pathways. For example, research on the sulfomethylation of di-, tri-, and polyazamacrocycles introduces a novel route to mixed-side-chain macrocyclic chelates, illustrating the compound's versatility in forming complex structures (van Westrenen & Sherry, 1992). Another study on the crystal structure of pefloxacinium methanesulfonate hydrate provides insights into the molecular interactions and stability of pharmaceutical compounds (Parvez et al., 2000).
Biochemical and Pharmacological Research
- While explicitly avoiding details on drug use, dosage, or side effects, it's notable that related research includes efforts to understand the biochemical and pharmacological characteristics of compounds with structural similarities. These studies are crucial in the broader context of drug discovery and development, providing foundational knowledge that guides the creation of new therapeutics (Dubost et al., 1996; Goueffon et al., 1981).
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF2N3O2S/c20-16-1-4-18(5-2-16)25-11-9-24(10-12-25)8-7-23-28(26,27)14-15-13-17(21)3-6-19(15)22/h1-6,13,23H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNDVKGHLXEZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

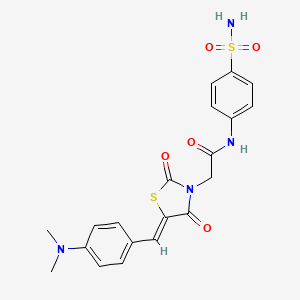
![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)
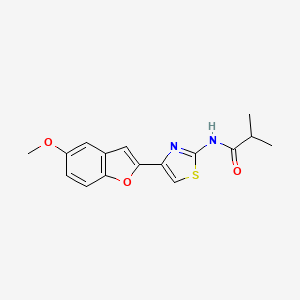

![ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2760538.png)
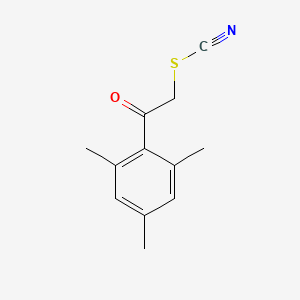


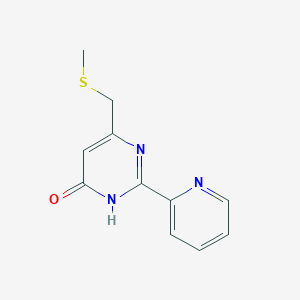
![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)
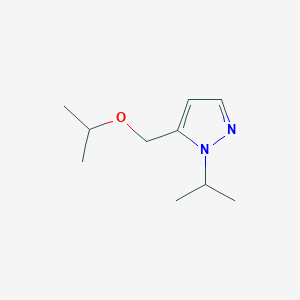
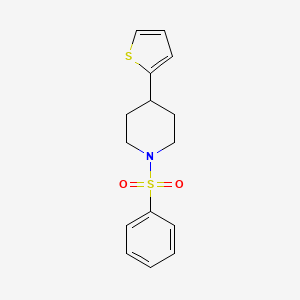
![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)
![tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2760551.png)